

Application Notes and Protocols for Studying the Effects of Futibatinib (TAS-120)

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For Researchers, Scientists, and Drug Development Professionals

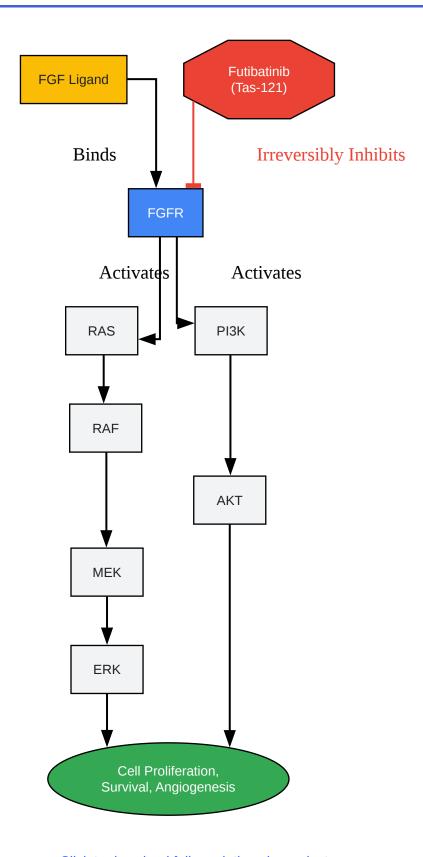
Introduction

Futibatinib (formerly TAS-120) is a potent, orally bioavailable, and irreversible inhibitor of fibroblast growth factor receptors 1, 2, 3, and 4 (FGFR1-4).[1] Aberrant FGFR signaling, driven by gene amplification, fusions, or activating mutations, is a key oncogenic driver in a variety of solid tumors. Futibatinib covalently binds to a conserved cysteine residue in the ATP-binding pocket of FGFR, leading to sustained inhibition of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, thereby suppressing tumor cell proliferation and survival.[1][2] These application notes provide detailed protocols for cell culture and key assays to study the effects of futibatinib in cancer cell lines harboring FGFR alterations.

Mechanism of Action: FGFR Signaling Inhibition

Futibatinib exerts its anti-tumor effects by irreversibly binding to FGFRs, preventing their phosphorylation and subsequent activation of downstream signaling cascades crucial for cancer cell growth and survival.





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Caption: Futibatinib's mechanism of action on the FGFR signaling pathway.



Cell Culture Conditions

Successful investigation of futibatinib's effects is contingent on appropriate cell culture techniques. Below are generalized conditions, with specific details for representative cell lines sensitive to futibatinib.

General Cell Culture Protocol:

- Cell Line Handling: Upon receiving cryopreserved cells, immediately transfer them to liquid nitrogen for long-term storage or thaw rapidly in a 37°C water bath for immediate culture.
- Culture Medium: Use the recommended medium for each specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).
- Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Subculturing: Passage cells when they reach 80-90% confluency. For adherent cells, wash with phosphate-buffered saline (PBS), detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and resuspend in fresh medium at the recommended split ratio.

Table 1: Recommended Cell Lines and Culture Conditions for Futibatinib Studies

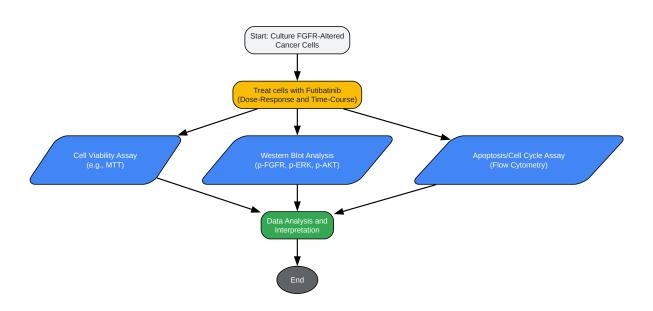


Cell Line	Cancer Type	FGFR Alteration	Culture Medium	Seeding Density (96- well plate)
SNU-16	Gastric Cancer	FGFR2 Amplification	RPMI-1640 + 10% FBS	3,000 cells/well[3]
OCUM-2MD3	Gastric Cancer	FGFR2 Amplification	RPMI-1640 + 10% FBS	5,000 - 10,000 cells/well (general guidance)
KMS-11	Multiple Myeloma	t(4;14) FGFR3 Translocation	RPMI-1640 + 10% FBS	2,500 cells/well[4]
AN3 CA	Endometrial Cancer	FGFR2 N549K Mutation	DMEM + 10% FBS	5,000 - 10,000 cells/well (general guidance)
MFM-223	Breast Cancer	FGFR2 Amplification	DMEM + 10% FBS	5,000 - 10,000 cells/well (general guidance)

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro effects of futibatinib.





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